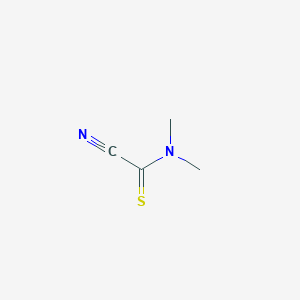

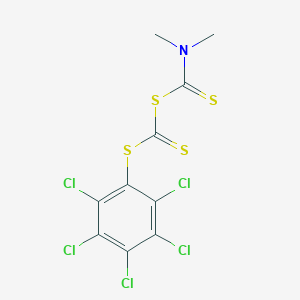

Carbonocyanidothioic amide, dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbonocyanidothioic amide, dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as dimethyl dithiocarbamate (DMDTC) and is widely used as a chelating agent, a pesticide, and a vulcanization accelerator.

Mécanisme D'action

The mechanism of action of carbonocyanidothioic amide, dimethyl- varies depending on its application. In the agricultural industry, it acts as a chelating agent, binding to metal ions and preventing them from being used by enzymes essential for plant growth. In the rubber industry, it acts as a vulcanization accelerator by increasing the cross-linking density of rubber. In cancer treatment, it has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.

Effets Biochimiques Et Physiologiques

Carbonocyanidothioic amide, dimethyl- has been shown to have both positive and negative effects on biochemical and physiological processes. In the agricultural industry, it can improve crop yields by preventing metal toxicity and enhancing nutrient uptake. However, it can also have negative effects on non-target organisms, such as bees and other pollinators. In the rubber industry, it can improve the properties of rubber, such as elasticity and durability. However, it can also cause skin irritation and respiratory issues in workers exposed to it. In cancer treatment, it can induce apoptosis and inhibit angiogenesis, leading to tumor regression. However, it can also have negative effects on healthy cells, leading to side effects such as nausea and hair loss.

Avantages Et Limitations Des Expériences En Laboratoire

Carbonocyanidothioic amide, dimethyl- has several advantages and limitations for lab experiments. One advantage is its ability to chelate metal ions, making it useful for studying metal-dependent enzymes. Another advantage is its ability to inhibit enzyme activity, making it useful for studying enzyme kinetics. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Another limitation is its potential to interfere with other chemical reactions, which can complicate experimental design.

Orientations Futures

There are several future directions for research on carbonocyanidothioic amide, dimethyl-. One direction is to study its potential applications in nanotechnology, as it has been shown to have potential as a nanoparticle stabilizer. Another direction is to study its potential applications in biomedicine, as it has been shown to have potential as an anti-cancer agent. Additionally, more research is needed to fully understand its potential environmental impacts and to develop safer alternatives for its current applications.

Conclusion:

Carbonocyanidothioic amide, dimethyl- is a versatile chemical compound with potential applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. While it has several advantages for lab experiments, it also has limitations due to its potential toxicity. Future research on carbonocyanidothioic amide, dimethyl- should focus on exploring its potential applications in nanotechnology and biomedicine, as well as developing safer alternatives for its current applications.

Méthodes De Synthèse

Carbonocyanidothioic amide, dimethyl- is synthesized by reacting carbon disulfide with dimethylamine in the presence of a base. The resulting product is then treated with acid to form the final product. This synthesis method is widely used in the industry and has been optimized to produce high yields of pure carbonocyanidothioic amide, dimethyl-.

Applications De Recherche Scientifique

Carbonocyanidothioic amide, dimethyl- has been extensively studied for its potential applications in various fields. In the agricultural industry, it is widely used as a pesticide due to its ability to chelate metal ions and inhibit enzyme activity. In the rubber industry, it is used as a vulcanization accelerator due to its ability to increase the cross-linking density of rubber. In addition, carbonocyanidothioic amide, dimethyl- has been studied for its potential applications in cancer treatment, as it has been shown to inhibit tumor growth in animal models.

Propriétés

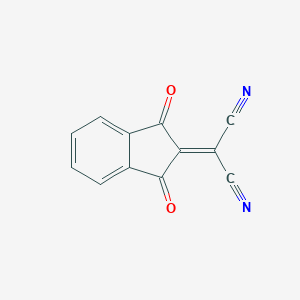

Numéro CAS |

16703-47-2 |

|---|---|

Nom du produit |

Carbonocyanidothioic amide, dimethyl- |

Formule moléculaire |

C4H6N2S |

Poids moléculaire |

114.17 g/mol |

Nom IUPAC |

1-cyano-N,N-dimethylmethanethioamide |

InChI |

InChI=1S/C4H6N2S/c1-6(2)4(7)3-5/h1-2H3 |

Clé InChI |

OLJDIRLJSRSJNR-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)C#N |

SMILES canonique |

CN(C)C(=S)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)